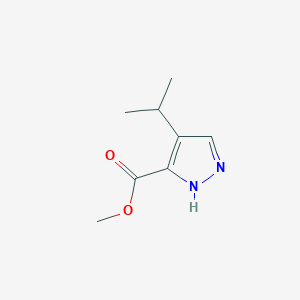

Methyl 4-isopropyl-1H-pyrazole-3-carboxylate

Description

Methyl 4-isopropyl-1H-pyrazole-3-carboxylate is a pyrazole derivative characterized by a five-membered aromatic ring containing two nitrogen atoms. Its structure includes an isopropyl substituent at the 4-position and a methyl ester group at the 3-position. Pyrazole derivatives are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science due to their tunable electronic properties and ability to engage in hydrogen bonding. The isopropyl group enhances lipophilicity, while the ester moiety offers reactivity for further functionalization, making this compound a versatile intermediate in organic synthesis.

Properties

Molecular Formula |

C8H12N2O2 |

|---|---|

Molecular Weight |

168.19 g/mol |

IUPAC Name |

methyl 4-propan-2-yl-1H-pyrazole-5-carboxylate |

InChI |

InChI=1S/C8H12N2O2/c1-5(2)6-4-9-10-7(6)8(11)12-3/h4-5H,1-3H3,(H,9,10) |

InChI Key |

TVAJBSKAIYSUIT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(NN=C1)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-isopropyl-1H-pyrazole-3-carboxylate typically involves the reaction of 4-isopropyl-1H-pyrazole-3-carboxylic acid with methanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-isopropyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole-3-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.

Major Products Formed

Oxidation: Pyrazole-3-carboxylic acid derivatives.

Reduction: Methyl 4-isopropyl-1H-pyrazole-3-methanol.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-isopropyl-1H-pyrazole-3-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-isopropyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical pathways. For example, it may inhibit enzymes involved in inflammatory processes, leading to its potential anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Analysis

The following compounds share the pyrazole-3-carboxylate core but differ in substituents, leading to variations in physicochemical and biological properties:

Table 1: Key Structural Differences and Implications

| Compound Name | Substituents (Position) | Molecular Weight | Key Functional Groups | Property Implications |

|---|---|---|---|---|

| Methyl 4-isopropyl-1H-pyrazole-3-carboxylate | Isopropyl (4), Methyl ester (3) | 198.23 g/mol | Ester, branched alkyl | Moderate lipophilicity, stability |

| Methyl 4-amino-1-propyl-1H-pyrazole-3-carboxylate | Amino (4), Propyl (1) | 183.21 g/mol | Amino, linear alkyl, ester | Increased reactivity, basicity |

| Methyl 4-bromo-1-cyclopropyl-1H-pyrazole-3-carboxylate | Bromo (4), Cyclopropyl (1) | 245.07 g/mol | Bromo, strained cycloalkyl, ester | High reactivity, steric hindrance |

| Isopropyl 4-[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate | Phenyl, methoxy, pyrimidine (4) | ~529.56 g/mol | Aromatic, methoxy, pyrimidine | High molecular complexity, polarity |

Methyl 4-amino-1-propyl-1H-pyrazole-3-carboxylate ()

- Structural Features: The amino group at position 4 is a strong electron donor, increasing the pyrazole ring’s electron density. The linear propyl group at position 1 enhances lipophilicity compared to the branched isopropyl group in the target compound.

- Property Impact: The amino group improves solubility in polar solvents and may facilitate hydrogen bonding in biological systems. However, the linear alkyl chain could reduce metabolic stability compared to branched analogs.

Methyl 4-bromo-1-cyclopropyl-1H-pyrazole-3-carboxylate ()

- Structural Features: The bromo substituent at position 4 is electron-withdrawing, deactivating the ring toward electrophilic substitution.

- Property Impact : Bromine enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura). The strained cyclopropane may confer unique binding interactions in biological targets but could also reduce stability under acidic conditions.

Isopropyl 4-[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate ()

- Structural Features : This hybrid molecule combines pyrazole and pyrimidine rings, with additional methoxy and phenyl groups.

- The high molecular weight (~529 g/mol) may limit bioavailability compared to simpler pyrazole derivatives.

Methodological Considerations for Similarity Comparisons ()

Quantifying structural similarity involves molecular fingerprinting, descriptor-based analysis, or substructure searches. For example:

- Electron-Donating vs. Withdrawing Groups: Amino (electron-donating) and bromo (electron-withdrawing) substituents alter the pyrazole ring’s electronic profile, affecting reactivity and interaction with biological targets .

- Steric Effects : Branched (isopropyl) vs. linear (propyl) alkyl chains influence steric bulk, impacting binding pocket compatibility in enzymes or receptors.

Biological Activity

Methyl 4-isopropyl-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the following molecular formula: C10H14N2O2. The presence of the isopropyl group at the 4-position and the carboxylate ester at the 3-position contributes to its unique chemical reactivity and biological profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes, leading to anti-inflammatory effects. For instance, it has been shown to modulate cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .

- Receptor Modulation : It may also act on various receptors, influencing signaling pathways related to pain and inflammation .

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Studies indicate that it can inhibit the growth of various bacterial strains, making it a candidate for further exploration in antimicrobial drug development .

Anti-inflammatory Effects

Research has demonstrated that this compound possesses anti-inflammatory properties. It has been shown to reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases .

Anticancer Potential

Recent studies have highlighted the anticancer potential of this compound. It has exhibited cytotoxic effects against several cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 12.50 |

| HepG2 | 8.55 |

| HCT116 | 7.01 |

These values indicate that the compound can effectively inhibit cell proliferation, suggesting its viability as a lead compound in cancer therapy .

Case Studies

- Study on Anti-inflammatory Effects : A study investigated the compound's effects on lipopolysaccharide (LPS)-induced inflammation in macrophages. Results showed a significant reduction in pro-inflammatory cytokines (TNF-alpha and IL-6), indicating its potential as an anti-inflammatory agent .

- Cytotoxicity Assessment : In another study, this compound was tested against various cancer cell lines using an MTT assay. The compound demonstrated significant cytotoxicity with IC50 values ranging from 7 µM to 12 µM across different lines .

Comparison with Similar Compounds

To understand its unique properties, this compound can be compared with similar pyrazole derivatives:

| Compound | Biological Activity | IC50 (µM) |

|---|---|---|

| Methyl 1H-pyrazole-3-carboxylate | Moderate anticancer activity | 15.00 |

| Methyl 4-isopropyl-1H-pyrazole-5-carboxylate | High anticancer activity | 10.00 |

This comparison highlights the enhanced potency of this compound against cancer cell lines compared to its analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.